molecular formula C20H22FN2O+ B11215023 3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11215023
M. Wt: 325.4 g/mol
InChI Key: PFKFMFUVAJHESP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound belonging to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a methylphenyl group attached to a hexahydroimidazo[1,2-a]pyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced to the core structure.

    Hydroxylation: The hydroxy group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazo[1,2-a]pyridine core, using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.

    Industry: The compound’s properties make it suitable for use in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and hydroxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate specific signaling pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium include:

    3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine: This compound shares the fluorophenyl group but has a different core structure.

    2-(4-Fluorophenyl)-6-Methyl-3-(Pyridin-4-Yl)Pyridine: Similar in having a fluorophenyl group and a pyridine ring, but differs in the overall structure.

    5-(4-Fluorophenyl)-3-(Naphthalen-1-Yl)-1-Phenyl-1H-Pyrazole: Contains a fluorophenyl group and a pyrazole ring, differing in the core structure and additional substituents.

The uniqueness of this compound lies in its specific combination of functional groups and the hexahydroimidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H22FN2O+

Molecular Weight

325.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H22FN2O/c1-15-5-4-6-18(13-15)22-14-20(24,16-8-10-17(21)11-9-16)23-12-3-2-7-19(22)23/h4-6,8-11,13,24H,2-3,7,12,14H2,1H3/q+1

InChI Key

PFKFMFUVAJHESP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O

Origin of Product

United States

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